2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
Overview
Description
“2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid” is a chemical compound with the empirical formula C10H14N2O2S . It is a solid form with a molecular weight of 226.30 .
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring system, which is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can react with active methylene reagents to afford the respective 2-oxopyridine derivatives . It can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 380.9±30.0 °C at 760 mmHg, and a flash point of 184.1±24.6 °C . It is soluble, with a solubility of 1.22 mg/ml or 0.00539 mol/l .Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a poison center or doctor if the user feels unwell .
Future Directions
The compound and its derivatives have shown potential in anticancer therapeutics development . Some compounds have shown significant antiproliferative potential with IC50 values from 23.2 to 95.9 µM . Future research could focus on further exploring the anticancer potential of this compound and its derivatives, as well as their potential in treating other diseases .
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNPIILXVLZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568202 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | |
CAS RN |
134136-03-1 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134136-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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